molecular formula C7H6N2O B12362580 6-methyl-2-oxo-3H-pyridine-3-carbonitrile

6-methyl-2-oxo-3H-pyridine-3-carbonitrile

Cat. No.: B12362580
M. Wt: 134.14 g/mol
InChI Key: CFCDQHMDKQFNJD-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylnicotinonitrile is an organic compound with the molecular formula C₇H₆N₂O It is a derivative of nicotinonitrile and is characterized by the presence of a hydroxyl group and a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-6-methylnicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-6-methylnicotinonitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-hydroxy-6-methylnicotinonitrile may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: 2-Keto-6-methylnicotinonitrile.

    Reduction: 2-Hydroxy-6-methylaminonicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active nicotinonitrile derivatives.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-methylnicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxy-6-methylnicotinonitrile: Similar structure with an additional methoxy group.

    2-Hydroxy-6-ethylnicotinonitrile: Similar structure with an ethyl group instead of a methyl group.

    2-Hydroxy-6-methylpyridine: Lacks the nitrile group but has a similar hydroxyl and methyl substitution pattern.

Uniqueness

2-Hydroxy-6-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitrile groups allows for versatile reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

6-methyl-2-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3,6H,1H3

InChI Key

CFCDQHMDKQFNJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=C1)C#N

Origin of Product

United States

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